1-[1-(1H-imidazol-2-yl)propyl]piperazine 1-[1-(1H-imidazol-2-yl)propyl]piperazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17445406
InChI: InChI=1S/C10H18N4/c1-2-9(10-12-3-4-13-10)14-7-5-11-6-8-14/h3-4,9,11H,2,5-8H2,1H3,(H,12,13)
SMILES:
Molecular Formula: C10H18N4
Molecular Weight: 194.28 g/mol

1-[1-(1H-imidazol-2-yl)propyl]piperazine

CAS No.:

Cat. No.: VC17445406

Molecular Formula: C10H18N4

Molecular Weight: 194.28 g/mol

* For research use only. Not for human or veterinary use.

1-[1-(1H-imidazol-2-yl)propyl]piperazine -

Specification

Molecular Formula C10H18N4
Molecular Weight 194.28 g/mol
IUPAC Name 1-[1-(1H-imidazol-2-yl)propyl]piperazine
Standard InChI InChI=1S/C10H18N4/c1-2-9(10-12-3-4-13-10)14-7-5-11-6-8-14/h3-4,9,11H,2,5-8H2,1H3,(H,12,13)
Standard InChI Key JIGHAWUVKWARAK-UHFFFAOYSA-N
Canonical SMILES CCC(C1=NC=CN1)N2CCNCC2

Introduction

Structural Characteristics and Molecular Composition

Core Architecture

1-[1-(1H-Imidazol-2-yl)propyl]piperazine features a six-membered piperazine ring connected to a five-membered imidazole ring through a three-carbon propyl chain. The imidazole group, with its two nitrogen atoms at positions 1 and 3, introduces hydrogen-bonding capabilities, while the piperazine ring provides conformational flexibility and basicity due to its two secondary amine groups .

Electronic and Steric Properties

The propyl linker between the two heterocycles modulates steric interactions, potentially influencing binding to biological targets. Piperazine’s amine groups (pKa ~9.8) are protonated at physiological pH, enhancing solubility and ionic interactions with receptors . In contrast, the imidazole ring (pKa ~6.9) may exist in both neutral and protonated states, enabling pH-dependent reactivity .

Synthetic Methodologies and Challenges

General Synthesis Strategies

While no direct synthesis of 1-[1-(1H-imidazol-2-yl)propyl]piperazine is documented in peer-reviewed literature, analogous piperazine derivatives suggest viable routes:

  • Alkylation of Piperazine: Reacting piperazine with 1-(1H-imidazol-2-yl)propyl halides under basic conditions (e.g., K2CO3 in acetonitrile) .

  • Reductive Amination: Condensing imidazole-2-carbaldehyde with piperazine followed by propyl chain introduction via hydrogenation .

Optimization Challenges

  • Regioselectivity: Ensuring alkylation occurs at the piperazine nitrogen rather than the imidazole nitrogen requires careful control of reaction conditions .

  • Purification: Polar byproducts from competing reactions (e.g., over-alkylation) complicate isolation, necessitating chromatographic techniques .

Comparative Analysis with Structural Analogues

CompoundCore StructureBiological ActivityAffinity/IC<sub>50</sub>Source
5 (piperidine-imidazole)Piperidine + imidazoleσ1R antagonismK<sub>i</sub> = 3.64 nM
7f (piperazine-imidazole)Piperazine + imidazoleInsulin secretion enhancement100 µmol/kg (in vivo)
22 (tetrazole-piperidine)Piperidine + tetrazoleAntimicrobial (Gram-positive)MIC = 8 µg/mL

Key Observations:

  • Piperidine cores generally confer higher σ1R affinity than piperazine .

  • Piperazine-imidazole hybrids show promise in metabolic disorders but require optimization for receptor selectivity .

Future Directions and Research Opportunities

Synthesis Optimization

  • Develop stereoselective routes to access enantiomerically pure forms, which may improve target specificity .

  • Explore microwave-assisted synthesis to reduce reaction times and improve yields .

Biological Screening Priorities

  • In Vitro Profiling: Test affinity for σ1R/σ2R, α<sub>2</sub>-adrenoceptors, and imidazoline sites using radioligand binding assays .

  • Antimicrobial Testing: Evaluate against ESKAPE pathogens and biofilm-forming strains .

Computational Modeling

  • Perform molecular docking studies to predict interactions with σ1R (PDB: 5HK1) and insulin receptor substrates .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator